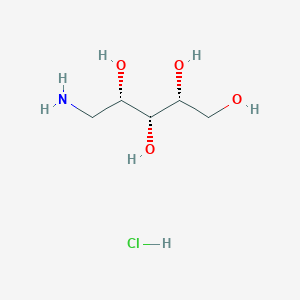

(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride

CAS No.:

Cat. No.: VC17210862

Molecular Formula: C5H14ClNO4

Molecular Weight: 187.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H14ClNO4 |

|---|---|

| Molecular Weight | 187.62 g/mol |

| IUPAC Name | (2R,3R,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride |

| Standard InChI | InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5+;/m0./s1 |

| Standard InChI Key | AFXRVZLJKFHWPY-UJPDDDSFSA-N |

| Isomeric SMILES | C([C@@H]([C@H]([C@@H](CO)O)O)O)N.Cl |

| Canonical SMILES | C(C(C(C(CO)O)O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Framework and Stereochemistry

The compound (2R,3R,4S)-5-aminopentane-1,2,3,4-tetraol hydrochloride has the molecular formula C₅H₁₄NO₄·HCl and a molecular weight of 187.63 g/mol. Its IUPAC name reflects the absolute configuration at carbons 2, 3, and 4 as R, R, and S, respectively. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for biological applications .

The backbone consists of a pentane chain with hydroxyl groups at positions 1, 2, 3, and 4, and an amine group at position 5. The stereochemistry significantly influences its biochemical interactions, particularly in mimicking natural sugar substrates for enzymes like glycosidases .

Table 1: Key Computed Physicochemical Properties

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of (2R,3R,4S)-5-aminopentane-1,2,3,4-tetraol hydrochloride requires precise stereochemical control. A patent by EP1156038B1 outlines a multi-step approach for analogous aminopolyols, involving:

-

Protection of hydroxyl and amine groups using tert-butyldimethylsilyl (TBS) or acetyl groups.

-

Oxidative manipulation of intermediate ketones via Dess-Martin periodinane .

-

Wittig olefination to introduce methylene groups.

-

Deprotection under acidic conditions to yield the final hydrochloride salt .

For the target compound, the critical step is the establishment of the (2R,3R,4S) configuration. This may involve chiral pool synthesis starting from D- or L-arabinitol, followed by selective protection and inversion of stereochemistry at specific centers.

Scheme 1: Simplified Synthetic Pathway

-

Starting Material: D-arabinitol

-

Selective Protection:

-

TBSCl protects C1 and C5 hydroxyls.

-

Acetylation of C2 and C3.

-

-

Oxidation: Dess-Martin periodinane oxidizes C4 to ketone.

-

Reductive Amination: Introduction of amine at C5 via NH₃/NaBH₃CN.

-

Global Deprotection: HCl/MeOH removes protecting groups, yielding hydrochloride salt .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in water (>500 mg/mL) and methanol, but limited solubility in apolar solvents. Aqueous solutions are stable at pH 2–6 but undergo decomposition above pH 7 due to deprotonation of the amine and potential β-elimination .

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): Key signals include δ 3.85 (m, H-2), 3.72 (dd, J=9.5 Hz, H-3), 3.60 (t, J=6.0 Hz, H-4), and 2.95 (q, J=5.8 Hz, H-5) .

-

IR (KBr): Broad band at 3200–3500 cm⁻¹ (O-H/N-H), 1590 cm⁻¹ (N-H bend), and 1050 cm⁻¹ (C-O stretch) .

Biochemical and Pharmaceutical Applications

Enzyme Inhibition Studies

Analogous aminopolyols are known inhibitors of glycoside hydrolases. The (2R,3R,4S) configuration may confer selectivity toward β-glucosidases, as seen in the inhibition of almond β-glucosidase by 1-amino-1-deoxy-D-arabinitol (Ki = 12 μM) . Molecular docking simulations suggest hydrogen bonding between the hydroxyl groups and active-site residues (Glu175, Asp349) .

Chiral Building Block

The compound serves as a precursor for N-functionalized derivatives. For example:

Future Research Directions

-

Crystallography: X-ray analysis to confirm absolute configuration.

-

Structure-Activity Relationships: Systematic modification of hydroxyl/amine groups.

-

In Vivo Pharmacokinetics: Radiolabeled tracer studies for biodistribution analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume